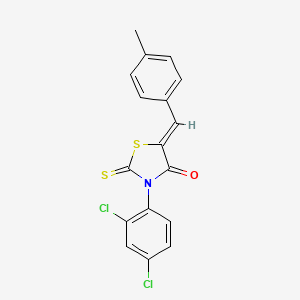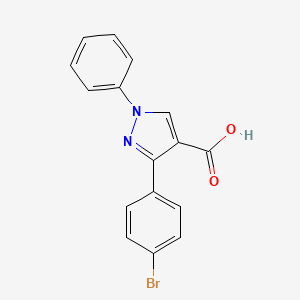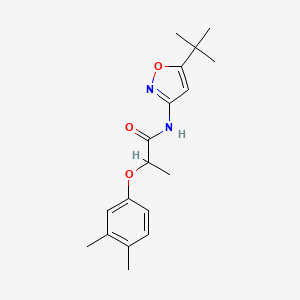![molecular formula C24H24N2O3 B5157381 N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5157381.png)
N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide, commonly known as MPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. MPB belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of MPB is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including histone deacetylases and protein kinases. MPB has also been reported to interact with various proteins, including tubulin and heat shock proteins, leading to the disruption of their function.
Biochemical and Physiological Effects
MPB has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. MPB has also been reported to modulate the immune system, leading to the suppression of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MPB has several advantages for lab experiments, including its high potency, selectivity, and stability. However, MPB also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
MPB has several potential future directions, including its use as a lead compound for the development of new drugs targeting various diseases, its use as a tool for the study of protein-protein interactions and enzyme activity, and its use as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. Further studies are needed to fully understand the mechanism of action of MPB and its potential applications in various fields.
Méthodes De Synthèse
MPB can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the Buchwald-Hartwig amination reaction, and the Suzuki-Miyaura cross-coupling reaction. Among these methods, the Suzuki-Miyaura cross-coupling reaction has been widely used for the synthesis of MPB due to its simplicity and high yield. The reaction involves the coupling of 4-methoxyphenylboronic acid and 2-(4-phenylbutanoylamino)iodobenzene in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
MPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, MPB has been reported to exhibit anticancer, antifungal, and anti-inflammatory activities. In drug discovery, MPB has been used as a lead compound for the development of new drugs targeting various diseases. In biochemistry, MPB has been used as a tool for the study of protein-protein interactions and enzyme activity.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-phenylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-29-20-16-14-19(15-17-20)25-24(28)21-11-5-6-12-22(21)26-23(27)13-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,14-17H,7,10,13H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMLLUPNOKMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[5-(2-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5157302.png)
![ethyl 4-amino-2-[(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5157310.png)
![N-(4-butylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5157321.png)
![5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B5157337.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5157354.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5157370.png)
![8-[4-(benzyloxy)phenyl]-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5157378.png)

![methyl 2-[(4-isobutoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5157389.png)
![5-(4-morpholinylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5157400.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5157404.png)
![3-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B5157411.png)